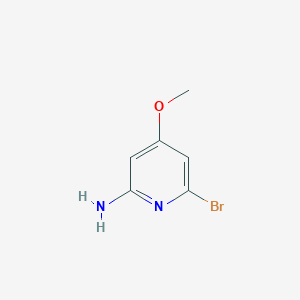

6-Bromo-4-methoxypyridin-2-amine

Overview

Description

6-Bromo-4-methoxypyridin-2-amine is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an amino group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxypyridin-2-amine typically involves the bromination of 4-methoxypyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also explored for the synthesis of various pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methoxypyridin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds, producing various substituted pyridine derivatives.

Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used to replace the bromine atom with other functional groups.

Major Products Formed: The major products formed from these reactions include a wide range of substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-4-methoxypyridin-2-amine has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxypyridin-2-amine largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar applications.

2-Amino-5-bromo-4,6-dimethylpyridine: A compound with structural similarities, used in the synthesis of various organic molecules.

Uniqueness: 6-Bromo-4-methoxypyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy group at the 4th position and amino group at the 2nd position make it a versatile intermediate for further chemical modifications .

Biological Activity

6-Bromo-4-methoxypyridin-2-amine is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound is characterized by its unique substitution pattern, which includes a bromine atom at the 6th position, a methoxy group at the 4th position, and an amino group at the 2nd position of the pyridine ring. This structural configuration contributes to its versatility and potential as a therapeutic agent.

The molecular formula of this compound is C₆H₇BrN₂O. The presence of the bromine and methoxy groups enhances its reactivity and interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 189.04 g/mol |

| Structure | Chemical Structure |

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It interacts with specific enzymes, potentially inhibiting their functions and influencing various biochemical pathways. This characteristic makes it a valuable candidate for drug development targeting diseases such as cancer.

- Kinase Inhibition : It has been investigated for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By binding to the ATP-binding site of FGFRs, it blocks downstream signaling pathways that promote cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, though further research is required to fully elucidate these effects .

Biological Activity Studies

Several studies have explored the biological activities of this compound, highlighting its potential therapeutic applications:

Case Study: Kinase Inhibition

A study demonstrated that derivatives of pyridine compounds, including this compound, showed promising results in inhibiting FGFRs. The compound's ability to block these receptors could lead to reduced tumor growth in cancer models .

Case Study: Antimicrobial Properties

Research indicated that certain pyridine derivatives exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy in this area .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6, methoxy at position 4 | Potential kinase inhibitor |

| 6-Bromo-4-chloropyridin-2-amine | Chlorine instead of methoxy | Antimicrobial properties |

| 6-Amino-2-bromonicotinonitrile | Amino group at position 2 | Anticancer activity |

The unique substitution pattern of this compound imparts distinct chemical properties compared to its analogs, making it a valuable compound for synthetic chemists aiming to design novel compounds for various applications .

Properties

IUPAC Name |

6-bromo-4-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWXKDVDUIKUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855997 | |

| Record name | 6-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158786-59-4 | |

| Record name | 6-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.